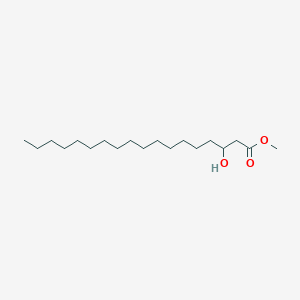

Methyl 3-hydroxyoctadecanoate

説明

特性

IUPAC Name |

methyl 3-hydroxyoctadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGHAQIRKIFLFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CC(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337117 |

Source

|

| Record name | Methyl 3-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-36-2 |

Source

|

| Record name | Methyl 3-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Natural Presence of Methyl 3-hydroxyoctadecanoate: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, analysis, and potential biological significance of Methyl 3-hydroxyoctadecanoate has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the current knowledge surrounding this long-chain hydroxy fatty acid methyl ester, with a focus on its presence in the marine diatom Porosira glacialis.

Natural Occurrence and Quantitative Analysis

Methyl 3-hydroxyoctadecanoate has been identified as a naturally occurring metabolite in the Arctic marine diatom Porosira glacialis.[1][2][3] This discovery represents the first instance of this compound being reported in diatoms.[1][2][3] Quantitative analysis of purified Methyl 3-hydroxyoctadecanoate from P. glacialis biomass reveals its presence at a concentration of approximately 0.03 mg per gram of dry weight.

| Natural Source | Organism | Concentration (mg/g dry weight) | Analytical Method(s) | Reference |

| Marine Diatom | Porosira glacialis | ~ 0.03 | HRMS, NMR | [1] |

Experimental Protocols

This section outlines the key experimental methodologies for the extraction, purification, and identification of Methyl 3-hydroxyoctadecanoate from natural sources, primarily based on the successful isolation from Porosira glacialis.

Biomass Cultivation and Harvesting

-

Organism: Porosira glacialis is cultivated in photobioreactors. Large-scale cultivation is necessary to obtain sufficient biomass for extraction.[1]

-

Harvesting: The diatom biomass is harvested from the culture, resulting in a wet biomass that is then processed to determine the dry weight.[1]

Extraction and Bioactivity-Guided Fractionation

-

Extraction: The wet biomass of P. glacialis is subjected to organic extraction to yield a crude extract.[1]

-

Fractionation: The crude extract undergoes bioactivity-guided fractionation, a process where the extract is separated into different fractions, and each fraction is tested for a specific biological activity (in this case, antibiofilm activity) to isolate the active compounds.[1][2][3]

Purification

-

Chromatography: The bioactive fractions are further purified using techniques such as High-Performance Liquid Chromatography (HPLC). An Atlantis™ T3 C18 column is utilized with a solvent gradient of water and acetonitrile, both containing 0.1% formic acid, to isolate the pure compounds.[1]

Structural Elucidation

-

High-Resolution Mass Spectrometry (HRMS): The elemental composition of the purified compound is determined using HRMS. For Methyl 3-hydroxyoctadecanoate (referred to as Compound D in the study), a protonated molecular ion [M+H]⁺ at m/z 315.2895 and a sodium adduct [M+Na]⁺ at m/z 337.2715 are observed. The elemental composition of the protonated species is determined as C₁₉H₃₉O₃⁺, corresponding to the neutral molecular formula C₁₉H₃₈O₃. A prominent fragment ion at m/z 297.1855, indicating a neutral loss of water (–H₂O), suggests the presence of a hydroxyl group.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (COSY and HMBC) are conducted to confirm the structure. The proton signal at δH 3.80 (δC 67.1) is identified as a hydroxyl-bearing CH group. Its correlation with adjacent methylene (B1212753) groups confirms the secondary hydroxyl at the C3 position and the overall structure of Methyl 3-hydroxyoctadecanoate.[1][2]

Biological Activity and Signaling Pathways

Antibiofilm Activity

Methyl 3-hydroxyoctadecanoate has been demonstrated to possess antibiofilm activity. It inhibits the biofilm formation of the bacterium Staphylococcus epidermidis without showing cytotoxicity at the screening concentrations.[1][2][3] This finding suggests its potential as a lead compound for the development of novel agents to combat bacterial biofilms.

The experimental workflow for identifying this antibiofilm activity is outlined below:

References

- 1. Arctic Diatoms as a Source of Antibiofilm Compounds: Identification of Methyl 3-Hydroxyoctadecanoate and Pheophorbide a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Arctic Diatoms as a Source of Antibiofilm Compounds: Identification of Methyl 3-Hydroxyoctadecanoate and Pheophorbide a - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxyoctadecanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyoctadecanoic acid is a hydroxylated long-chain fatty acid with significant biological relevance. It is a known component of lipid A in some Gram-negative bacteria, contributing to the structure and function of the outer membrane. Its presence is also implicated in various physiological processes, and its derivatives are of interest in drug development. This technical guide provides a comprehensive overview of the plausible biosynthetic pathways of 3-hydroxyoctadecanoic acid, drawing from established principles of fatty acid metabolism. While a dedicated, standalone pathway for its synthesis is not extensively characterized, its formation can be logically deduced from the activities of enzymes involved in fatty acid synthesis (FAS) and β-oxidation. This document details the key enzymatic steps, presents relevant quantitative data in a structured format, provides experimental protocols for pathway elucidation, and includes visualizations of the proposed metabolic routes.

Core Biosynthetic Pathways

The biosynthesis of 3-hydroxyoctadecanoic acid is primarily linked to two fundamental cellular processes: de novo fatty acid synthesis and the β-oxidation of fatty acids. The specific pathway utilized will depend on the organism and the metabolic state of the cell.

De Novo Fatty Acid Synthesis (FASII Pathway)

In the context of de novo fatty acid synthesis, particularly the Type II Fatty Acid Synthesis (FASII) pathway found in bacteria and plants, 3-hydroxy fatty acids are key intermediates. The synthesis of (R)-3-hydroxyoctadecanoyl-ACP is a critical step in the elongation cycle of long-chain fatty acids.

The key enzymatic steps are:

-

Condensation: The cycle begins with the condensation of a C16 acyl-ACP (palmitoyl-ACP) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (FabF) . This reaction forms a C18 β-ketoacyl-ACP (3-ketostearoyl-ACP).

-

Reduction: The 3-ketostearoyl-ACP is then reduced to (R)-3-hydroxyoctadecanoyl-ACP by the NADPH-dependent enzyme β-ketoacyl-ACP reductase (FabG) .[1][2][3][4][5][6][7]

-

Release or Diversion: At this stage, the (R)-3-hydroxyoctadecanoyl-ACP can either proceed through the rest of the fatty acid synthesis cycle (dehydration and a second reduction to form stearoyl-ACP) or be diverted from the pathway. The release of the free fatty acid would require the action of an acyl-ACP thioesterase .

Table 1: Key Enzymes in the FASII Pathway for 3-Hydroxyoctadecanoic Acid Synthesis

| Enzyme | Gene (E. coli homolog) | EC Number | Substrate | Product | Cofactor |

| β-ketoacyl-ACP synthase | fabF | 2.3.1.41 | Palmitoyl-ACP + Malonyl-ACP | 3-Ketostearoyl-ACP | - |

| β-ketoacyl-ACP reductase | fabG | 1.1.1.100 | 3-Ketostearoyl-ACP | (R)-3-Hydroxyoctadecanoyl-ACP | NADPH |

| Acyl-ACP thioesterase | tesA | 3.1.2.14 | (R)-3-Hydroxyoctadecanoyl-ACP | (R)-3-Hydroxyoctadecanoic acid + ACP | H₂O |

Involvement in Lipid A Biosynthesis

In many Gram-negative bacteria, (R)-3-hydroxy fatty acids are essential components of lipid A, the hydrophobic anchor of lipopolysaccharides. The synthesis of these fatty acids is directly linked to the FASII pathway. The enzyme LpxA (UDP-N-acetylglucosamine acyltransferase) transfers a β-hydroxyacyl chain from a carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine, the first step in lipid A biosynthesis.[8][9] While typically utilizing medium-chain 3-hydroxy fatty acids, the specificity of LpxA can vary between bacterial species, and in some cases, longer chains like 3-hydroxyoctadecanoic acid may be incorporated.

β-Oxidation Pathway (Reversible Hydration)

The β-oxidation pathway is primarily a catabolic process for breaking down fatty acids. However, the second step of this pathway, the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA, is a reversible reaction catalyzed by enoyl-CoA hydratase .[10][11][12] Under certain metabolic conditions where there is an accumulation of the enoyl-CoA intermediate, the reverse reaction could lead to the formation of 3-hydroxyoctadecanoyl-CoA.

The key enzymatic step is:

-

Hydration: The enzyme enoyl-CoA hydratase catalyzes the hydration of trans-2-octadecenoyl-CoA to yield (S)-3-hydroxyoctadecanoyl-CoA.[10][11][12]

Table 2: Enzyme of the β-Oxidation Pathway Potentially Involved in Synthesis

| Enzyme | EC Number | Substrate | Product | Cofactor |

| Enoyl-CoA hydratase | 4.2.1.17 | trans-2-Octadecenoyl-CoA | (S)-3-Hydroxyoctadecanoyl-CoA | H₂O |

Visualization of Biosynthetic Pathways

Caption: Plausible biosynthetic routes to 3-hydroxyoctadecanoic acid.

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the FASII Pathway for 3-Hydroxyoctadecanoyl-ACP Synthesis

Objective: To demonstrate the synthesis of (R)-3-hydroxyoctadecanoyl-ACP from precursors using purified enzymes of the FASII pathway.

Materials:

-

Purified His-tagged FabF, FabG, and Acyl Carrier Protein (ACP)

-

Palmitoyl-CoA

-

Malonyl-CoA

-

NADPH

-

Tricine buffer (100 mM, pH 7.8)

-

Dithiothreitol (DTT)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tricine buffer, DTT, ACP, Palmitoyl-CoA, and Malonyl-CoA.

-

Enzyme Addition: Add purified FabF and FabG enzymes to the reaction mixture.

-

Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.

-

Analysis: Centrifuge to pellet the precipitated proteins. Analyze the supernatant for the presence of 3-hydroxyoctadecanoyl-ACP using LC-MS/MS.

Protocol 2: Assay for Enoyl-CoA Hydratase Activity with trans-2-Octadecenoyl-CoA

Objective: To measure the hydration of trans-2-octadecenoyl-CoA to 3-hydroxyoctadecanoyl-CoA.

Materials:

-

Purified Enoyl-CoA hydratase

-

trans-2-Octadecenoyl-CoA

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Synthesize or procure trans-2-octadecenoyl-CoA.

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and a known concentration of trans-2-octadecenoyl-CoA.

-

Baseline Measurement: Measure the initial absorbance at 263 nm (the absorbance maximum for the enoyl-CoA thioester bond).

-

Enzyme Addition: Add a small amount of purified enoyl-CoA hydratase to initiate the reaction.

-

Monitoring: Monitor the decrease in absorbance at 263 nm over time as the double bond is hydrated.

-

Calculation: Calculate the enzyme activity based on the rate of substrate consumption, using the molar extinction coefficient of trans-2-enoyl-CoA.

Logical Workflow for Pathway Investigation

Caption: A logical workflow for the experimental validation of the proposed biosynthetic pathways.

Conclusion

The biosynthesis of 3-hydroxyoctadecanoic acid is intricately linked with central fatty acid metabolism. While it is a transient intermediate in de novo fatty acid synthesis, its accumulation and release as a free fatty acid are dependent on the interplay and specificity of various enzymes, including reductases and thioesterases. Furthermore, its formation can be a consequence of the reversible action of enzymes in the β-oxidation pathway or a directed step in the synthesis of complex lipids like lipid A. Further research, particularly focusing on the substrate specificity of the involved enzymes for C18 chains and the metabolic conditions that favor the accumulation of this hydroxylated fatty acid, will be crucial for a complete understanding of its biosynthesis and for harnessing these pathways for biotechnological applications.

References

- 1. Expression of 3-Ketoacyl-Acyl Carrier Protein Reductase (fabG) Genes Enhances Production of Polyhydroxyalkanoate Copolymer from Glucose in Recombinant Escherichia coli JM109 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. FabG can function as PhaB for poly-3-hydroxybutyrate biosynthesis in photosynthetic cyanobacteria Synechocystis sp. PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Escherichia coli FabG 3-ketoacyl-ACP reductase proteins lacking the assigned catalytic triad residues are active enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Escherichia coli FabG 3-ketoacyl-ACP reductase proteins lacking the assigned catalytic triad residues are active enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The regulation of lipid A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

The Biological Role of Methyl 3-Hydroxyoctadecanoate in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyoctadecanoate, a long-chain fatty acid methyl ester, has emerged as a molecule of interest in the study of bacterial interactions. Initially identified as a secondary metabolite from the Arctic diatom Porosira glacialis, its primary characterized role in the bacterial domain is the inhibition of biofilm formation, particularly in Gram-positive bacteria such as Staphylococcus epidermidis[1]. While direct evidence for its function as an endogenous signaling molecule in bacteria is currently limited, the well-established roles of structurally similar medium-chain 3-hydroxy fatty acids and their methyl esters in processes like quorum sensing and host-pathogen interactions provide a compelling framework for its potential biological significance. This technical guide provides an in-depth overview of the known biological activities of methyl 3-hydroxyoctadecanoate, its biosynthesis, and by analogy, its potential roles in bacterial signaling. Detailed experimental protocols for studying its effects and relevant signaling pathways are also presented.

Biosynthesis of 3-Hydroxy Fatty Acids in Bacteria

The backbone of methyl 3-hydroxyoctadecanoate, 3-hydroxyoctadecanoic acid, is an intermediate in the bacterial fatty acid synthesis (FAS II) pathway. This pathway is a cyclic process that elongates the acyl chain by two carbons in each cycle. The key steps leading to the formation of 3-hydroxyacyl-ACP, the precursor to 3-hydroxy fatty acids, are conserved across many bacterial species.

The biosynthesis of long-chain 3-hydroxy fatty acids is a fundamental process in bacterial metabolism. The core machinery involves the Type II Fatty Acid Synthesis (FAS II) pathway, which utilizes a series of discrete enzymes to build up the fatty acid chain.

Biological Activities of Methyl 3-Hydroxyoctadecanoate

Antibiofilm Activity

The most prominent and directly observed biological role of methyl 3-hydroxyoctadecanoate is its ability to inhibit biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which confer resistance to antibiotics and host immune responses.

A study on compounds isolated from the Arctic diatom Porosira glacialis identified methyl 3-hydroxyoctadecanoate as an active antibiofilm agent against the opportunistic human pathogen Staphylococcus epidermidis[1]. This inhibition was observed without any detectable cytotoxicity, making it a molecule of interest for the development of novel anti-biofilm therapeutics.

| Compound | Concentration | Biofilm Inhibition (%) | Target Organism | Reference |

| Methyl 3-hydroxyoctadecanoate | 50 µg/mL | 57 | Staphylococcus epidermidis | [1] |

| Methyl 3-hydroxyoctadecanoate | 25 µg/mL | Weaker effect | Staphylococcus epidermidis | [1] |

Potential Signaling Roles of Methyl 3-Hydroxyoctadecanoate in Bacteria (by Analogy)

While a direct signaling role for methyl 3-hydroxyoctadecanoate within bacteria has not yet been established, the functions of other 3-hydroxy fatty acid methyl esters provide a strong basis for hypothesizing such a role.

Quorum Sensing in Ralstonia solanacearum

Ralstonia solanacearum, a plant pathogenic bacterium, utilizes methyl 3-hydroxypalmitate (B1262271) (3-OH PAME) and methyl 3-hydroxymyristate (3-OH MAME) as quorum sensing (QS) signal molecules[2][3][4]. This QS system, regulated by the phc gene cluster, controls the expression of virulence factors.

The phc quorum sensing system in Ralstonia solanacearum is a key regulator of its virulence. It relies on the production and detection of methyl 3-hydroxy fatty acids to coordinate gene expression in a cell-density dependent manner.

Given this precedent, it is plausible that other bacteria may utilize long-chain 3-hydroxy fatty acid methyl esters like methyl 3-hydroxyoctadecanoate for cell-to-cell communication.

Interaction with Eukaryotic Hosts (by Analogy)

Elicitation of Plant Immunity

Medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) of bacterial origin are recognized as microbe-associated molecular patterns (MAMPs) by plants of the Brassicaceae family[5][6][7]. These molecules are sensed by the cell surface receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION), triggering a downstream signaling cascade that leads to plant innate immunity.

The perception of bacterial 3-hydroxy fatty acids by the plant receptor LORE initiates a signaling cascade that results in an immune response, protecting the plant from potential pathogens.

Although methyl 3-hydroxyoctadecanoate is a long-chain fatty acid and may not be the primary ligand for LORE, this system highlights the importance of 3-hydroxy fatty acids in mediating bacteria-host interactions.

Experimental Protocols

Quantification of Antibiofilm Activity using Crystal Violet Assay

This protocol describes a common method for quantifying the effect of a compound on bacterial biofilm formation.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture (e.g., S. epidermidis)

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

Methyl 3-hydroxyoctadecanoate stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) crystal violet solution

-

33% (v/v) acetic acid or 95% (v/v) ethanol

-

Microplate reader

Procedure:

-

Prepare serial dilutions of methyl 3-hydroxyoctadecanoate in the growth medium in the wells of a 96-well plate. Include a solvent control.

-

Inoculate the wells with the bacterial culture to a final OD600 of approximately 0.05.

-

Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium.

-

Gently aspirate the medium and wash the wells three times with PBS to remove non-adherent cells.

-

Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells three times with PBS.

-

Dry the plate, for example by inverting it on a paper towel.

-

Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound dye.

-

Incubate for 10-15 minutes with gentle shaking.

-

Measure the absorbance at a wavelength between 570 and 595 nm.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This protocol uses a reporter strain of C. violaceum that produces the purple pigment violacein (B1683560) in response to short-chain N-acyl-homoserine lactones (AHLs). Inhibition of violacein production indicates potential quorum quenching activity.

Materials:

-

Chromobacterium violaceum reporter strain (e.g., CV026, which requires exogenous AHLs)

-

Luria-Bertani (LB) agar (B569324) plates and broth

-

Short-chain AHL (e.g., C6-HSL)

-

Methyl 3-hydroxyoctadecanoate

-

Sterile filter paper discs

Procedure:

-

Grow an overnight culture of the C. violaceum reporter strain.

-

Spread a lawn of the reporter strain on an LB agar plate. If using an AHL-deficient mutant like CV026, add the appropriate AHL to the agar or the bacterial lawn.

-

Place sterile filter paper discs on the agar surface.

-

Apply a known amount of methyl 3-hydroxyoctadecanoate solution to a disc. Use a solvent control on another disc.

-

Incubate the plate at 30°C for 24-48 hours.

-

Observe the zones of inhibition of violacein production (a colorless halo) around the discs.

Extraction and Quantification of Fatty Acid Methyl Esters by GC-MS

This protocol outlines the general steps for analyzing the fatty acid composition of bacterial cells.

Materials:

-

Bacterial cell pellet

-

Chloroform

-

Anhydrous HCl in methanol or another transesterification reagent

-

Internal standard (e.g., a fatty acid with an odd number of carbons)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Harvest bacterial cells by centrifugation and wash the pellet.

-

Perform a lipid extraction using a method such as the Bligh-Dyer method (chloroform:methanol:water).

-

Add an internal standard.

-

Evaporate the solvent under a stream of nitrogen.

-

Perform transesterification by adding a reagent like anhydrous HCl in methanol and heating. This converts the fatty acids to their methyl esters (FAMEs).

-

Extract the FAMEs into hexane.

-

Analyze the hexane phase by GC-MS to separate and identify the different FAMEs based on their retention times and mass spectra.

Conclusion and Future Directions

Methyl 3-hydroxyoctadecanoate is a bioactive molecule with demonstrated antibiofilm properties. While its role as an endogenous bacterial signaling molecule is yet to be elucidated, the well-characterized signaling functions of other 3-hydroxy fatty acids in bacteria and their interactions with eukaryotic hosts suggest that this is a promising area for future research. The development of tools to study its biosynthesis and perception in bacteria will be crucial for a comprehensive understanding of its biological role. Furthermore, its ability to inhibit biofilm formation without apparent cytotoxicity warrants further investigation for its potential as a therapeutic agent.

Key research questions for the future include:

-

Which bacterial species, if any, endogenously produce methyl 3-hydroxyoctadecanoate as a signaling molecule?

-

Are there specific bacterial receptors that recognize long-chain 3-hydroxy fatty acids?

-

What is the mechanism of action for its antibiofilm activity against S. epidermidis?

-

Can methyl 3-hydroxyoctadecanoate or its derivatives be developed into effective treatments for biofilm-related infections?

References

- 1. Arctic Diatoms as a Source of Antibiofilm Compounds: Identification of Methyl 3-Hydroxyoctadecanoate and Pheophorbide a | MDPI [mdpi.com]

- 2. The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex | Annual Reviews [annualreviews.org]

- 3. The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. discover.library.noaa.gov [discover.library.noaa.gov]

- 7. pnas.org [pnas.org]

Methyl 3-hydroxyoctadecanoate as a Microbial Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyoctadecanoate is a saturated, hydroxylated fatty acid methyl ester that has been identified as a metabolite in various microbial species. This technical guide provides a comprehensive overview of its microbial origins, biosynthesis, and potential biological activities. The document summarizes quantitative production data, details experimental protocols for its isolation and analysis, and visualizes the key metabolic pathway involved in its formation. This guide is intended to serve as a valuable resource for researchers and professionals in microbiology, biochemistry, and drug development who are interested in the study and potential applications of this microbial metabolite.

Introduction

3-Hydroxy fatty acids (3-HFAs) and their methyl esters are important components of the cell membranes of various bacteria, particularly Gram-negative bacteria where they are constituents of lipopolysaccharides (LPS). Beyond their structural role, these molecules are gaining interest for their diverse biological activities. Methyl 3-hydroxyoctadecanoate, a C18 saturated 3-HFA methyl ester, is one such metabolite produced by a range of microorganisms. Understanding its microbial sources, production yields, and biological functions is crucial for harnessing its potential in various applications, including as a precursor for biofuels or as a novel therapeutic agent.

Microbial Production of 3-Hydroxy Fatty Acids

While specific quantitative data for methyl 3-hydroxyoctadecanoate is limited in the literature, studies on the production of 3-hydroxy fatty acids (3-HFAs) by various microbial genera provide valuable insights into potential sources and achievable yields. Bacteria such as Pseudomonas, Rhodococcus, and Bacillus are known producers of 3-HFAs.

Table 1: Microbial Production of 3-Hydroxy Fatty Acids and Related Compounds

| Microbial Species | Compound | Titer/Yield | Carbon Source | Reference |

| Pseudomonas putida KT2440 (engineered) | Medium- and long-chain free fatty acids | Up to 670 mg/L | Not specified | [1] |

| Pseudomonas putida KT2440 (engineered) | Medium-chain fatty acid methyl esters | > 300 mg/L | Sorghum hydrolysate | [1] |

| Rhodococcus erythropolis LG12 | 3-Hydroxypropionic acid | 17.5 g/L (44% molar conversion) | Acrylic acid | [2][3][4][5] |

| Bacillus subtilis (engineered) | 3-Hydroxypropanoic acid | 22.9 g/L | Glycerol | [6] |

| Lactobacillus plantarum MiLAB 14 | 3-Hydroxydecanoic acid, 3-Hydroxydodecanoic acid, 3-Hydroxytetradecanoic acid | Not specified | MRS broth | [7] |

Biological Activities

Fatty acid methyl esters, including hydroxylated forms, have been reported to exhibit a range of biological activities. The presence of the hydroxyl group can significantly influence these properties.

Antimicrobial Activity

3-Hydroxy fatty acids have demonstrated notable antifungal and antibacterial properties. The chain length and position of the hydroxyl group are critical for their activity.

Table 2: Antimicrobial Activity of 3-Hydroxy Fatty Acids

| Compound | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Reference |

| Racemic 3-hydroxy fatty acids | Various molds and yeasts | 10 - 100 µg/mL | [7][8] |

Anti-inflammatory Activity

Biosynthesis Pathway

Methyl 3-hydroxyoctadecanoate is derived from the fatty acid biosynthesis pathway. The key intermediate is 3-hydroxyoctadecanoyl-ACP, which is formed during the elongation cycle of fatty acid synthesis. In this pathway, a 3-hydroxyacyl-ACP intermediate is a standard component of each elongation round. The 3-hydroxydecanoyl-ACP is a critical branch point for the synthesis of unsaturated fatty acids in many bacteria.[10][11][12] The conversion of the acyl-ACP or acyl-CoA thioester to its methyl ester likely involves a methyltransferase enzyme.

Experimental Protocols

Isolation and Extraction of Bacterial Fatty Acids

This protocol describes a general method for the extraction of total fatty acids from a bacterial culture.

Materials:

-

Bacterial cell culture

-

0.9% NaCl solution

-

Centrifuge

-

Glass test tubes with Teflon-lined caps

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Harvest bacterial cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with sterile 0.9% NaCl solution to remove residual medium components.

-

Resuspend the cell pellet in a known volume of deionized water.

-

Perform a one-phase extraction by adding chloroform and methanol to the cell suspension in a ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v).

-

Vortex the mixture vigorously for 2 minutes and then allow it to stand for 30 minutes at room temperature.

-

Separate the phases by adding 1 volume of chloroform and 1 volume of water, resulting in a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

-

Centrifuge at low speed (e.g., 2000 x g for 5 minutes) to facilitate phase separation.

-

Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Methylation of Fatty Acids

This protocol describes the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

-

Dried total lipid extract

-

0.5 M NaOH in methanol

-

14% Boron trifluoride (BF3) in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Heating block or water bath

Procedure:

-

Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.

-

Heat the mixture at 100°C for 5 minutes in a tightly sealed tube.

-

Cool the tube to room temperature and add 2 mL of 14% BF3 in methanol.

-

Heat again at 100°C for 5 minutes.

-

Cool the tube and add 1 mL of saturated NaCl solution and 2 mL of hexane.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge briefly to separate the phases.

-

Transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The hexane extract containing the FAMEs is now ready for GC-MS analysis.

GC-MS Analysis of Methyl 3-hydroxyoctadecanoate

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for FAME analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Parameters (example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[13]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split, depending on the sample concentration.

MS Parameters (example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.[13]

-

Mass Range: m/z 50-700.[13]

Identification: The identification of methyl 3-hydroxyoctadecanoate can be confirmed by comparing its retention time and mass spectrum with that of an authentic standard and by matching the fragmentation pattern with spectral libraries (e.g., NIST).

NMR Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of methyl 3-hydroxyoctadecanoate would show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), a multiplet for the proton on the carbon bearing the hydroxyl group (around 4.0 ppm), and a complex of signals in the aliphatic region (0.8-2.5 ppm) for the long hydrocarbon chain.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display a signal for the carbonyl carbon of the ester at around 174 ppm, a signal for the carbon attached to the hydroxyl group at around 68 ppm, the methyl ester carbon at approximately 51 ppm, and a series of signals in the upfield region corresponding to the carbons of the long alkyl chain.

Conclusion and Future Perspectives

Methyl 3-hydroxyoctadecanoate is a microbial metabolite with potential applications stemming from its chemical structure and biological activities. While its presence has been confirmed in several bacterial species, further research is needed to fully elucidate its range of biological functions and to optimize its production. The development of engineered microbial strains could lead to high-yield production, making it a viable candidate for various industrial and pharmaceutical applications. The protocols and information provided in this guide offer a solid foundation for researchers to explore the fascinating world of this and other related microbial metabolites.

References

- 1. Engineering Pseudomonas putida KT2440 for chain length tailored free fatty acid and oleochemical production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of 3-hydroxypropionic acid from acrylic acid by newly isolated rhodococcus erythropolis LG12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Production of 3-Hydroxypropionic Acid from Acrylic Acid by Newly Isolated Rhodococcus erythropolis LG12 -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. uniprot.org [uniprot.org]

- 13. arpi.unipi.it [arpi.unipi.it]

The Pivotal Role of Long-Chain 3-Hydroxy Fatty Acids: From Bacterial Signatures to Metabolic Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Long-chain 3-hydroxy fatty acids (LC-3-OH-FAs) are a unique class of lipids whose significance spans from being integral components of bacterial endotoxins to accumulating as critical biomarkers in inherited metabolic disorders. Their discovery and subsequent investigation have opened new avenues in understanding host-pathogen interactions, innate immunity, and the pathophysiology of certain genetic diseases. This technical guide provides a comprehensive overview of the core aspects of LC-3-OH-FAs, including their discovery, biosynthesis, and physiological roles. A key focus is placed on the detailed methodologies for their extraction, and analysis, as well as the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the multifaceted nature of these bioactive lipids.

Introduction

The initial discovery of 3-hydroxy fatty acids is intrinsically linked to the chemical characterization of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. It was established that the lipid A moiety of LPS, responsible for its endotoxic activity, is acylated with several fatty acids, including characteristic 3-hydroxy fatty acids. These molecules are crucial for the structural integrity of the bacterial outer membrane and for the potent activation of the host's innate immune system.

Beyond their role in microbiology and immunology, long-chain 3-hydroxy fatty acids have gained significant attention in the field of clinical biochemistry with the identification of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. In this inherited disorder of mitochondrial fatty acid β-oxidation, specific long-chain 3-hydroxy fatty acids and their derivatives accumulate in tissues and body fluids, leading to severe clinical manifestations. This has established them as key diagnostic markers and has spurred research into their pathophysiological effects.

This guide will delve into the technical details surrounding these fascinating molecules, providing both foundational knowledge and practical methodologies for their study.

Biological Synthesis and Function

Bacterial Biosynthesis in Lipopolysaccharide

In Gram-negative bacteria, the biosynthesis of 3-hydroxy fatty acids is an essential part of the lipid A synthesis pathway. The process is initiated with the acylation of UDP-N-acetylglucosamine. The acyl carrier protein (ACP) is a key player, and the length of the 3-hydroxy fatty acid incorporated can vary between bacterial species, with 3-hydroxytetradecanoic acid (C14:0) being common. These 3-hydroxyacyl-ACP molecules are then transferred to the glucosamine (B1671600) backbone of lipid A by a series of acyltransferases. The presence of these specific fatty acids is critical for the proper assembly of the outer membrane and for the biological activity of LPS.

Accumulation in LCHAD Deficiency

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is an enzyme of the mitochondrial trifunctional protein complex responsible for the third step of long-chain fatty acid β-oxidation. In LCHAD deficiency, a genetic mutation in the HADHA gene impairs this enzyme's function.[1] This enzymatic block prevents the conversion of long-chain 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. Consequently, there is an accumulation of long-chain 3-hydroxy fatty acids and their carnitine and dicarboxylic acid derivatives in the mitochondria, which then spill over into the circulation.[2] This buildup is believed to contribute to the clinical manifestations of the disease, including cardiomyopathy, hypoglycemia, and liver dysfunction.[1]

Key Signaling Pathways

TLR4 Signaling Pathway Initiated by LPS

The 3-hydroxy fatty acids within the lipid A portion of LPS are critical for its recognition by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. The process begins with LPS binding to LPS-binding protein (LBP) in the serum.[3] This complex then transfers the LPS to CD14, which in turn presents it to the TLR4-MD-2 heterodimer.[3][4] This binding event induces the dimerization of the TLR4-MD-2 complex, leading to the recruitment of intracellular adaptor proteins and the activation of downstream signaling pathways, primarily the MyD88-dependent and TRIF-dependent pathways.[4] This ultimately results in the activation of transcription factors like NF-κB and IRF3, driving the expression of inflammatory genes.[4]

LCHAD Deficiency Metabolic Pathway

In healthy individuals, long-chain fatty acids are transported into the mitochondria and undergo β-oxidation to produce acetyl-CoA for energy production. This process involves four enzymatic steps. The mitochondrial trifunctional protein (MTP) catalyzes the final three steps for long-chain fatty acids, with LCHAD performing the 3-hydroxyacyl-CoA dehydrogenase step. In LCHAD deficiency, this step is blocked, leading to the accumulation of long-chain 3-hydroxyacyl-CoA esters. These esters are then hydrolyzed to free 3-hydroxy fatty acids and can also be converted to their corresponding carnitine derivatives for export from the mitochondria.

Quantitative Data Presentation

The following tables summarize quantitative data on the concentration of long-chain 3-hydroxy fatty acids in different biological contexts.

Table 1: 3-Hydroxy Fatty Acid Concentrations in Bacterial Cultures as Endotoxin Markers

| Bacterial Strain | 3-OH C12:0 (µg/L) | 3-OH C14:0 (µg/L) | Total Endotoxin by LAL (µg/L) |

| Escherichia coli | 25.1 | 11.1 | 100 |

| Aeromonas hydrophila | 0 | 11.1 | 100 |

| Enterobacter aerogenes | 0 | 11.1 | 100 |

| Proteus mirabilis | 160.3 | 2500 | 1000 |

| Aeromonas salmonicida | 120.2 | 4007.5 | 1000 |

| Sphingomonas paucimobilis | 0 | 11.1 | 2 |

| Data adapted from a study correlating chemical markers with the Limulus Amebocyte Lysate (LAL) assay.[5][6] |

Table 2: Plasma Acylcarnitine Profile in LCHAD Deficiency

| Analyte | LCHAD/TFP Deficiency Patients (µmol/L, Mean ± SD) | Control Group (µmol/L, Mean ± SD) |

| C16-OH | 0.25 ± 0.18 | 0.01 ± 0.01 |

| C18-OH | 0.08 ± 0.06 | Not typically detected |

| C18:1-OH | 0.22 ± 0.16 | Not typically detected |

| Data represents typical elevations of long-chain 3-hydroxyacylcarnitines.[7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of long-chain 3-hydroxy fatty acids.

Extraction and Derivatization for GC-MS Analysis

This protocol is suitable for the analysis of total 3-hydroxy fatty acids from plasma or serum.

Workflow Diagram

Protocol Steps:

-

Sample Preparation: To 500 µL of serum or plasma, add internal standards (stable isotope-labeled 3-hydroxy fatty acids). For total fatty acid analysis, perform hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes.[8]

-

Acidification: Acidify the sample with 6 M HCl.[8]

-

Extraction: Perform liquid-liquid extraction twice with 3 mL of ethyl acetate.[8]

-

Drying: Evaporate the pooled organic layers to dryness under a stream of nitrogen.[8]

-

Derivatization: Reconstitute the dried extract in a suitable solvent and add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 60-80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[8][9]

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). Use a temperature gradient to separate the fatty acid derivatives and mass spectrometry in selected ion monitoring (SIM) mode for quantification.[8]

LC-MS/MS Analysis of 3-Hydroxy Fatty Acids in Plasma

This method is highly sensitive and specific, particularly for the analysis of acylcarnitines.

Protocol Steps:

-

Protein Precipitation and Extraction: To a small volume of plasma (e.g., 10 µL), add a mixture of internal standards in a solvent like methanol (B129727) to precipitate proteins and extract the lipids.

-

Phase Separation (if necessary): For a more comprehensive lipid extraction, a biphasic solvent system (e.g., methanol, methyl tert-butyl ether, and water) can be used. After vortexing and centrifugation, the lipid-containing organic phase is collected.

-

Drying and Reconstitution: The lipid extract is dried down and reconstituted in a solvent compatible with the LC mobile phase.

-

LC Separation: Inject the sample onto a reverse-phase LC column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol (B130326) with additives like formic acid or ammonium (B1175870) formate (B1220265) to achieve separation of different fatty acid species.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each target 3-hydroxy fatty acid or its carnitine derivative and their corresponding internal standards for highly selective and sensitive quantification.[10]

Conclusion

Long-chain 3-hydroxy fatty acids are molecules of profound biological importance, acting as both critical structural components for bacteria and as key indicators of metabolic disease in humans. Their role as the endotoxic principle of LPS underscores their significance in innate immunity and infectious disease research. Concurrently, their accumulation in LCHAD deficiency provides a crucial diagnostic window into this serious metabolic disorder and offers insights into its pathophysiology. The analytical techniques detailed in this guide, particularly GC-MS and LC-MS/MS, are powerful tools for the precise quantification of these molecules in various biological matrices. A thorough understanding of the discovery, function, and analysis of long-chain 3-hydroxy fatty acids is essential for researchers and clinicians working to develop new diagnostics, therapies, and interventions for a range of diseases. Continued research in this area holds the promise of further elucidating the complex roles of these fatty acids in health and disease.

References

- 1. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 2. How Genes Meet Diet in LCHAD Deficiency: Nutrigenomics of Fatty Acid Oxidation Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. biomedres.us [biomedres.us]

- 6. biomedres.us [biomedres.us]

- 7. researchgate.net [researchgate.net]

- 8. lipidmaps.org [lipidmaps.org]

- 9. Derivatization techniques for free fatty acids by GC [restek.com]

- 10. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Pure Methyl 3-hydroxyoctadecanoate: Sources, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pure Methyl 3-hydroxyoctadecanoate, a valuable long-chain hydroxy fatty acid ester. The document details commercially available sources, outlines a detailed experimental protocol for its synthesis and purification, and presents key analytical data for its characterization. Furthermore, it explores the potential biological role of the corresponding 3-hydroxyoctadecanoic acid as a signaling molecule.

Commercial Sources and Suppliers

Pure Methyl 3-hydroxyoctadecanoate is available from several reputable chemical suppliers. The purity and available quantities may vary, so it is advisable to consult the respective company's certificate of analysis for lot-specific data.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Larodan | Methyl 3-Hydroxyoctadecanoate | 2420-36-2 | >98% | Offered as a research-grade lipid.[1] |

| Parchem | methyl (R)-3-hydroxyoctadecanoate | 104061-44-1 | - | Supplies the (R)-enantiomer.[2] |

| Santa Cruz Biotechnology | Methyl 3-Hydroxyoctadecanoate, (C18) | 14531-40-9 | - | For research use only.[3] |

| ChemicalBook | METHYL 3-HYDROXYOCTADECANOATE | 14531-40-9 | - | Lists multiple suppliers. |

| MyBioSource | 3-Hydroxyoctadecanoic Acid Methyl Ester | - | - | Biochemical-grade product. |

Synthesis and Purification: Experimental Protocol

The synthesis of Methyl 3-hydroxyoctadecanoate can be effectively achieved via a Reformatsky reaction, a classic method for the formation of β-hydroxy esters. This protocol is based on established procedures for this reaction with long-chain aldehydes.

Reaction Scheme:

Materials and Reagents

-

Heptadecanal (B146464) (CH₃(CH₂)₁₅CHO)

-

Methyl bromoacetate (B1195939) (BrCH₂COOCH₃)

-

Zinc dust (<10 µm, activated)

-

Iodine (catalytic amount)

-

Anhydrous Toluene (B28343)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel (for column chromatography)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

Experimental Procedure

Step 1: Activation of Zinc In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents). Add a crystal of iodine and gently heat the flask with a heat gun under a nitrogen atmosphere until the purple vapor of iodine is observed, indicating the activation of the zinc surface. Allow the flask to cool to room temperature.

Step 2: Reformatsky Reaction Add anhydrous toluene to the activated zinc. In the dropping funnel, prepare a solution of heptadecanal (1.0 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous toluene. Add a small portion of this solution to the zinc suspension to initiate the reaction. The reaction mixture is then heated to reflux. The remainder of the aldehyde/bromoacetate solution is added dropwise over a period of 1-2 hours to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Extraction Once the reaction is complete, cool the mixture to 0°C in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M HCl until the excess zinc has dissolved and the solution becomes clear. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

Step 4: Drying and Concentration Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification The crude Methyl 3-hydroxyoctadecanoate is purified by column chromatography on silica gel. The column is typically eluted with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate). Collect the fractions containing the pure product, as identified by TLC analysis. Combine the pure fractions and remove the solvent under reduced pressure to yield pure Methyl 3-hydroxyoctadecanoate as a solid.

Analytical Characterization

The identity and purity of the synthesized Methyl 3-hydroxyoctadecanoate can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum provides characteristic signals for the protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | m | 1H | -CH(OH)- |

| 3.67 | s | 3H | -OCH₃ |

| ~2.4 | m | 2H | -CH₂-COO- |

| ~1.2-1.6 | m | 28H | -(CH₂)₁₄- |

| 0.88 | t | 3H | -CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of fatty acid methyl esters. The mass spectrum of Methyl 3-hydroxyoctadecanoate will show a molecular ion peak and characteristic fragmentation patterns.

| Property | Value |

| Molecular Formula | C₁₉H₃₈O₃ |

| Molecular Weight | 314.5 g/mol [4] |

| Key Mass Fragments (m/z) | [M]+, [M-H₂O]+, [M-OCH₃]+, and other fragments resulting from cleavage of the carbon chain. |

Biological Context and Signaling Pathway

3-Hydroxy fatty acids, such as 3-hydroxyoctadecanoic acid, are known intermediates in mitochondrial fatty acid β-oxidation. Beyond their metabolic role, there is growing evidence that they can act as signaling molecules. One potential pathway involves the activation of G-protein coupled receptors (GPCRs), specifically the hydroxy-carboxylic acid receptor 3 (HCA₃).

Activation of the HCA₃ receptor by 3-hydroxyoctadecanoic acid is proposed to initiate an intracellular signaling cascade. This involves the coupling of the receptor to an inhibitory G-protein (Gi), which in turn inhibits the activity of adenylyl cyclase. The reduction in adenylyl cyclase activity leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP can have various downstream effects on cellular processes, including the modulation of lipolysis in adipocytes.

Conclusion

This technical guide provides essential information for researchers working with pure Methyl 3-hydroxyoctadecanoate. By consolidating data on its sources, providing a detailed synthesis and purification protocol, and outlining its analytical characterization and potential biological relevance, this document serves as a valuable resource for professionals in chemical research and drug development. The provided experimental details and theoretical background are intended to facilitate the successful use and further investigation of this important long-chain hydroxy fatty acid ester.

References

An In-depth Technical Guide to Methyl 3-hydroxyoctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Synonyms

Methyl 3-hydroxyoctadecanoate is a saturated fatty acid methyl ester. It is characterized by an eighteen-carbon backbone with a hydroxyl group at the third carbon position and a methyl ester at the carboxyl end.

Table 1: Chemical Identifiers for Methyl 3-hydroxyoctadecanoate

| Identifier | Value |

| CAS Number | 2420-36-2[1], 14531-40-9[2] |

| Molecular Formula | C₁₉H₃₈O₃[1] |

| Molecular Weight | 314.5 g/mol [1] |

| IUPAC Name | Methyl 3-hydroxyoctadecanoate |

| Synonyms | 3-Hydroxyoctadecanoic acid methyl ester, Methyl 3-hydroxystearate, β-hydroxyoctadecanoic acid methyl ester, β-hydroxystearic acid methyl ester[1][3] |

Physicochemical Properties

Understanding the physicochemical properties of Methyl 3-hydroxyoctadecanoate is essential for its handling, formulation, and application in research and development.

Table 2: Physicochemical Data for Methyl 3-hydroxyoctadecanoate

| Property | Value | Reference |

| Physical State | Solid | --INVALID-LINK-- |

| Solubility | Soluble in ethanol (B145695) and methanol (B129727) | --INVALID-LINK-- |

| Purity | Typically >98% | --INVALID-LINK-- |

| Storage | Freezer, under desiccating conditions | --INVALID-LINK-- |

Biological Significance and Potential Applications

While research specifically on Methyl 3-hydroxyoctadecanoate is limited, the broader class of hydroxystearic acids and related molecules exhibits a range of biological activities, suggesting potential avenues of investigation for this compound.

-

Antiproliferative Effects: Positional isomers of hydroxystearic acid have demonstrated growth inhibitory activity against various human cancer cell lines, including CaCo-2, HT29, HeLa, and MCF7.[4] Specifically, 5-, 7-, and 9-hydroxystearic acids have shown notable effects.[4] The mechanism for 9-hydroxystearic acid involves the inhibition of histone deacetylase 1 (HDAC1), leading to a G0/G1 phase cell cycle arrest in colorectal adenocarcinoma cells.[4] The antiproliferative potential of Methyl 3-hydroxyoctadecanoate remains an area for future research.

-

Neuroprotection: Stearic acid, the parent fatty acid of this compound, has been shown to have neuroprotective effects against oxidative stress through a phosphatidylinositol 3-kinase (PI3K) dependent mechanism.[5] It is plausible that hydroxylated derivatives may also possess or modulate neurological activity.

-

Metabolic Regulation: Hydroxystearic acids are components of fatty acyl esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with anti-diabetic and anti-inflammatory properties.[4]

The logical relationship for investigating the potential of Methyl 3-hydroxyoctadecanoate in cancer research based on existing knowledge of related compounds can be visualized as follows:

Experimental Protocols

Synthesis of Methyl 3-hydroxyoctadecanoate

A general method for the synthesis of hydroxy fatty acid methyl esters can be adapted from established organic synthesis procedures. One common approach involves the esterification of the corresponding hydroxy fatty acid.

Protocol: Acid-Catalyzed Esterification of 3-Hydroxyoctadecanoic Acid

-

Dissolution: Dissolve 3-hydroxyoctadecanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reflux: Heat the mixture to reflux for several hours to drive the esterification reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: After cooling, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution. Extract the methyl ester into an organic solvent like diethyl ether or hexane.

-

Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure Methyl 3-hydroxyoctadecanoate.

The following diagram illustrates the general workflow for this synthesis:

Analytical Methods: GC-MS for Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of fatty acid methyl esters.[6]

Protocol: Quantitative Analysis by GC-MS

-

Sample Preparation:

-

For biological samples, perform lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

-

Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol or methanolic HCl.

-

Dissolve the resulting FAMEs in an appropriate solvent (e.g., hexane) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Typically 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at a lower temperature and ramping up to around 250-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) is commonly used for creating reproducible fragmentation patterns.

-

Scan Range: A mass-to-charge ratio (m/z) range of approximately 50-500 amu is typical.

-

Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

-

-

-

Data Analysis:

-

Identify Methyl 3-hydroxyoctadecanoate based on its retention time and the fragmentation pattern of its mass spectrum.

-

For quantification, use an internal standard (e.g., a fatty acid methyl ester with an odd number of carbons not present in the sample) and generate a calibration curve with known concentrations of a pure standard of Methyl 3-hydroxyoctadecanoate.

-

Spectral Data for Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of Methyl 3-hydroxyoctadecanoate.

Table 3: Key Spectroscopic Data for Methyl 3-hydroxyoctadecanoate

| Technique | Key Features and Observations |

| ¹H NMR | Characteristic signals for the methyl ester protons, the proton on the carbon bearing the hydroxyl group, and the long alkyl chain protons. The chemical shifts will be influenced by the positions of the functional groups. |

| ¹³C NMR | Distinct signals for the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, the methyl carbon of the ester, and the carbons of the long alkyl chain. |

| Mass Spectrometry (EI) | The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of the methoxy (B1213986) group, water, and cleavage adjacent to the hydroxyl group. |

The following diagram outlines the logical workflow for the analytical characterization of this compound:

References

- 1. larodan.com [larodan.com]

- 2. scbt.com [scbt.com]

- 3. 3-Hydroxyoctadecanoate | C18H35O3- | CID 22183158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of the stearic acid against oxidative stress via phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the GC-MS Analysis of Methyl 3-hydroxyoctadecanoate

Introduction

Methyl 3-hydroxyoctadecanoate is a hydroxy fatty acid methyl ester that plays a role in various biological processes and is a potential biomarker for certain metabolic disorders. Its analysis is crucial in fields such as clinical diagnostics, nutritional science, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the qualitative and quantitative analysis of fatty acids.[1][2] However, due to the presence of a hydroxyl group, Methyl 3-hydroxyoctadecanoate has low volatility, making direct GC-MS analysis challenging.[3] To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound, thereby improving chromatographic separation and detection sensitivity.[2][3][4]

This application note provides a detailed protocol for the analysis of Methyl 3-hydroxyoctadecanoate using GC-MS, involving a silylation derivatization step. The protocol covers sample preparation, derivatization, instrument conditions, and data analysis, tailored for researchers, scientists, and drug development professionals.

Experimental Protocols

The overall workflow for the analysis of Methyl 3-hydroxyoctadecanoate consists of three main stages: sample preparation (including lipid extraction if necessary), derivatization of the hydroxyl group, and instrumental analysis by GC-MS.

1. Sample Preparation (from Biological Matrices)

This protocol is a general guideline and may need to be adapted based on the specific sample matrix (e.g., plasma, tissues, cells).

-

Materials:

-

Chloroform/methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

Internal Standard (IS): A suitable stable isotope-labeled standard (e.g., Methyl 3-hydroxyoctadecanoate-d3) or a structurally similar compound not present in the sample.

-

Nitrogen gas supply

-

Glass centrifuge tubes

-

-

Procedure:

-

Homogenization: For solid samples (e.g., tissues), weigh a precise amount (e.g., 25-50 mg) and homogenize it in 2 mL of the chloroform/methanol mixture. For liquid samples (e.g., plasma), take a precise volume (e.g., 100 µL) and add 2 mL of the chloroform/methanol mixture.

-

Internal Standard Spiking: Add a known amount of the internal standard to the sample homogenate for accurate quantification.

-

Extraction: Vortex the mixture vigorously for 2 minutes.

-

Phase Separation: Add 0.5 mL of 0.9% NaCl solution to the homogenate to induce phase separation. Vortex the mixture again for 2 minutes and then centrifuge at 2000 rpm for 10 minutes to separate the layers.

-

Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or in a heated block at 40°C. The resulting lipid extract is now ready for derivatization.

-

2. Derivatization: Silylation

Silylation targets the hydroxyl group of Methyl 3-hydroxyoctadecanoate, replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group to increase volatility.

-

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, ethyl acetate)

-

Heating block or oven

-

-

Procedure:

-

To the dried sample extract or a known amount of Methyl 3-hydroxyoctadecanoate standard, add 50 µL of pyridine to dissolve the residue.

-

Add 50 µL of BSTFA + 1% TMCS to the vial.

-

Seal the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.

-

Cool the vial to room temperature before GC-MS analysis.

-

3. GC-MS Instrumental Analysis

The derivatized sample is now ready for injection into the GC-MS system. The following are typical operating conditions that may require optimization for your specific instrument and application.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | SLB™-5ms capillary column (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 280°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Temperature Program | Initial temperature: 100°C, hold for 2 minutes. Ramp to 250°C at 15°C/min. Ramp to 300°C at 20°C/min, hold for 5 minutes. |

| Mass Spectrometer | |

| MS Transfer Line Temp. | 290°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-600 |

| Data Acquisition | Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis. |

Data Presentation

Quantitative analysis of Methyl 3-hydroxyoctadecanoate should be performed using a calibration curve generated from standards of known concentrations that have undergone the same sample preparation and derivatization process. The results should be summarized in a clear and structured table.

Table 1: Quantitative Analysis of Methyl 3-hydroxyoctadecanoate

| Sample ID | Matrix | Concentration (ng/mL or µg/g) | Standard Deviation (±) | % RSD |

| Control 1 | Human Plasma | Value | Value | Value |

| Control 2 | Human Plasma | Value | Value | Value |

| Treated 1 | Human Plasma | Value | Value | Value |

| Treated 2 | Human Plasma | Value | Value | Value |

| QC Low | Spiked Plasma | Value | Value | Value |

| QC Mid | Spiked Plasma | Value | Value | Value |

| QC High | Spiked Plasma | Value | Value | Value |

Note: This table is a template. The actual values should be experimentally derived.

Mass Spectrum Interpretation

The mass spectrum of the TMS-derivatized Methyl 3-hydroxyoctadecanoate is expected to show characteristic fragment ions. The molecular ion peak [M]+ may be weak or absent. Key fragments would arise from the cleavage of the C-C bond adjacent to the TMS-ether group and the McLafferty rearrangement. The exact fragmentation pattern should be confirmed by analyzing a pure standard.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of Methyl 3-hydroxyoctadecanoate.

Caption: Experimental workflow for GC-MS analysis of Methyl 3-hydroxyoctadecanoate.

References

Application Note: HPLC Separation of 3-Hydroxy Fatty Acid Methyl Esters

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are important intermediates in fatty acid β-oxidation and are involved in various physiological and pathological processes.[1] Their accurate quantification and stereospecific analysis are crucial for understanding their biological functions. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of 3-hydroxy fatty acid methyl esters (3-OH-FAMEs). This application note details various HPLC methods, including reversed-phase and chiral separations, for the analysis of these compounds.

Challenges in Analysis

The primary challenges in the analysis of 3-OH-FAMEs include:

-

Stereoisomers: The presence of a chiral center at the C-3 position necessitates enantioselective analytical methods to differentiate between the R and S enantiomers, which may have different biological activities.[1][2]

-

Detection: Lacking a strong chromophore, 3-OH-FAMEs can be challenging to detect with high sensitivity using UV-Vis detectors. Derivatization or the use of more universal detectors like mass spectrometry (MS) is often required.

-

Complex Matrices: Biological samples are complex, requiring efficient extraction and sample preparation techniques to isolate 3-OH-FAMEs and minimize matrix effects.[1]

HPLC Methodologies

Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is widely used for the separation of fatty acid methyl esters based on their chain length and degree of unsaturation.[3] While standard C18 columns can be used, the separation of positional isomers of 3-OH-FAMEs can be challenging.

Chiral HPLC

The enantioselective separation of 3-OH-FA and their methyl esters is critical for many research applications. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have proven effective for this purpose.[1][2][4]

Direct vs. Indirect Chiral Separation

-

Direct Chiral Separation: This approach involves the use of a chiral stationary phase to directly resolve the enantiomers of the analyte without prior derivatization.[2][5] This is often preferred due to its simplicity. A notable example is the use of an amylose tris(3,5-dimethylphenylcarbamate) based polysaccharide chiral stationary phase (e.g., CHIRALPAK IA-U) for the direct enantioseparation of 3-hydroxy fatty acids.[2]

-

Indirect Chiral Separation: In this method, the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[5] For instance, the 3-hydroxyl group can be reacted with 3,5-dimethylphenyl isocyanate to create a urethane (B1682113) derivative that can be chirally resolved.[2]

Detection Methods

-

UV Detection: While native 3-OH-FAMEs have poor UV absorbance, derivatization with a UV-active group can significantly enhance sensitivity.[6]

-

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (HPLC-MS) is a highly sensitive and selective technique for the analysis of 3-OH-FAMEs.[7] It does not always require derivatization and can provide structural information.[7] Tandem mass spectrometry (MS/MS) in a targeted, selected reaction monitoring (SRM) mode is particularly powerful for quantitative analysis.[1]

Data Presentation

The following table summarizes key quantitative data from a representative chiral UHPLC-MS/MS method for the separation of 3-hydroxy fatty acid enantiomers.

| Analyte (3-OH-FA) | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Detection |

| C8 to C18 3-OH-FAs | CHIRALPAK IA-U (1.6 µm) | Water + 0.1% Formic Acid | Acetonitrile/Isopropanol (B130326) (50:50, v/v) + 0.1% Formic Acid | Gradient elution | 0.4 | ESI-MS/MS (SRM mode) |

Data synthesized from information presented in a study on the enantioselective analysis of 3-OH-FAs.[1][2]

Experimental Protocols

Protocol 1: Direct Chiral Separation of 3-Hydroxy Fatty Acids by UHPLC-MS/MS

This protocol is based on a method for the direct enantioselective analysis of 3-OH-FAs in biological samples.[1]

1. Sample Preparation (from Plasma) a. To 100 µL of plasma, add 400 µL of ice-cold isopropanol containing internal standards. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. UHPLC-MS/MS System and Conditions

- UHPLC System: A high-performance UHPLC system capable of binary gradient elution.

- Column: CHIRALPAK IA-U (150 x 2.1 mm, 1.6 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

- Gradient Program:

- 0-2 min: 30% B

- 2-15 min: 30-70% B

- 15-18 min: 70-95% B

- 18-20 min: 95% B

- 20-21 min: 95-30% B

- 21-25 min: 30% B

- Flow Rate: 0.4 mL/min.

- Column Temperature: 25°C.

- Injection Volume: 5 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Ionization Mode: Negative.

- Detection Mode: Selected Reaction Monitoring (SRM).

3. Data Analysis a. Integrate the peak areas for each enantiomer and the corresponding internal standard. b. Construct a calibration curve using a matrix-matched calibration strategy. c. Quantify the concentration of each 3-OH-FA enantiomer in the samples.

Protocol 2: Derivatization of 3-Hydroxy Fatty Acids for Indirect Chiral HPLC Analysis

This protocol describes a general procedure for the derivatization of the hydroxyl group of 3-OH-FAs.

1. Materials

- Dried 3-hydroxy fatty acid sample.

- 3,5-Dimethylphenyl isocyanate (DMPIC).

- Anhydrous pyridine.

- Anhydrous toluene (B28343).

- Nitrogen gas supply.

2. Derivatization Procedure a. Place the dried sample in a reaction vial. b. Add 50 µL of anhydrous toluene and 10 µL of anhydrous pyridine. c. Add a 10-fold molar excess of DMPIC. d. Seal the vial under nitrogen and heat at 60°C for 1 hour. e. After cooling, evaporate the solvent and excess reagent under a stream of nitrogen. f. Reconstitute the derivatized sample in the HPLC mobile phase for analysis.

3. HPLC Analysis

- Column: A chiral stationary phase column suitable for the separation of urethane derivatives (e.g., a column with a 3,5-dimethylphenyl carbamate-derivatized cellulose stationary phase).[2]

- Mobile Phase: A suitable mixture of hexane (B92381) and a polar modifier (e.g., isopropanol). The exact composition should be optimized for the specific separation.

- Detection: UV detector set to an appropriate wavelength for the derivative.

Visualizations

Caption: Experimental workflow for HPLC analysis of 3-hydroxy fatty acid methyl esters.

Caption: Relationship between HPLC parameters and separation quality.

References

- 1. UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aocs.org [aocs.org]

- 4. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 6. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]

- 7. theses.cz [theses.cz]

Application Notes and Protocols for the Derivatization of Methyl 3-hydroxyoctadecanoate for Gas Chromatography (GC) Analysis